

4-Borono-2-(trifluoromethyl)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Borono-2-(trifluoromethyl)benzoic acid
Cat. No.:	B1523260

[Get Quote](#)

An In-depth Technical Guide to **4-Borono-2-(trifluoromethyl)benzoic Acid**: Properties, Applications, and Protocols for Advanced Synthesis

Introduction

In the landscape of modern medicinal chemistry and materials science, the design of novel molecular entities relies on the availability of sophisticated and versatile building blocks. **4-Borono-2-(trifluoromethyl)benzoic acid** is one such critical reagent, distinguished by the strategic placement of two highly influential functional groups on a benzoic acid scaffold. The trifluoromethyl (-CF₃) group, a key bioisostere, is renowned for its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity in drug candidates.[1][2] Concurrently, the boronic acid moiety provides a reactive handle for one of the most powerful transformations in synthetic chemistry—the Suzuki-Miyaura cross-coupling reaction—and offers unique electronic properties for targeted biological interactions.[3][4]

This technical guide offers a comprehensive overview of **4-Borono-2-(trifluoromethyl)benzoic acid** for researchers, scientists, and drug development professionals. It details the compound's core physicochemical properties, explores the strategic importance of its functional groups, and provides a detailed, field-proven protocol for its application in synthesis, grounding all information in authoritative references.

Core Molecular Profile

The fundamental properties of **4-Borono-2-(trifluoromethyl)benzoic acid** are summarized below. These data provide the quantitative foundation for its use in experimental design and computational modeling.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ BF ₃ O ₄	[5][6]
Molecular Weight	233.94 g/mol	[5][6]
CAS Number	1050424-03-7	[5][6]
Synonym	4-carboxy-3-trifluoromethylphenylboronic acid	[5]
Purity	Typically ≥98%	[5][6]
Topological Polar Surface Area (TPSA)	77.76 Å ²	[5]
LogP	0.0834	[5]
Hydrogen Bond Donors	3	[5]
Hydrogen Bond Acceptors	3	[5]
Storage Conditions	Room Temperature	[5]

Strategic Importance of Key Functional Groups

The utility of this molecule is not merely incidental; it is a direct consequence of the deliberate combination of the trifluoromethyl and boronic acid groups.

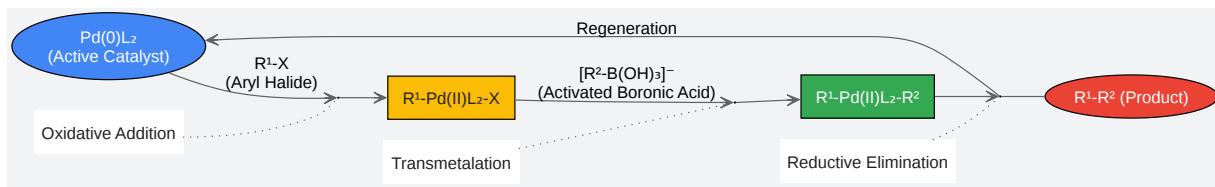
The Trifluoromethyl Group: A Pillar of Modern Drug Design

The incorporation of a -CF₃ group is a widely adopted strategy in drug discovery to optimize the pharmacokinetic and pharmacodynamic profile of a lead compound.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's acidity, conformation, and ability to cross biological membranes. Furthermore, the carbon-fluorine bond

is exceptionally strong, rendering the -CF₃ group highly resistant to metabolic degradation and thereby increasing the *in vivo* half-life of a drug.[2]

The Boronic Acid Moiety: A Gateway to Bioactivity and Synthesis

Boronic acids have emerged as privileged structures in medicinal chemistry since the landmark FDA approval of the proteasome inhibitor Bortezomib in 2003.[3][4] The boron atom possesses a vacant p-orbital, allowing it to act as a Lewis acid and form reversible, covalent bonds with nucleophilic residues (such as serine or threonine) in the active sites of enzymes.[3] This unique binding mechanism has been exploited to develop potent inhibitors for various therapeutic targets.


Beyond its biological role, the boronic acid group is a cornerstone of synthetic chemistry, serving as the key nucleophilic partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, most notably for creating biaryl structures that are prevalent in pharmaceuticals.[7][8]

Application in Suzuki-Miyaura Cross-Coupling

The primary synthetic application of **4-Borono-2-(trifluoromethyl)benzoic acid** is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This methodology provides a robust and high-yielding pathway to construct complex molecular architectures from readily available starting materials.

The catalytic cycle, illustrated below, is a self-validating system that proceeds through three fundamental steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide).
- Transmetalation: The organic moiety from the activated boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base.
- Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][9]

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a representative Suzuki-Miyaura coupling using **4-Borono-2-(trifluoromethyl)benzoic acid** and an aryl bromide.

Objective: To synthesize 4'-methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid.

Materials:

- **4-Borono-2-(trifluoromethyl)benzoic acid** (1.0 eq)
- 4-Bromoanisole (1.1 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
- Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
- 1,4-Dioxane and Water (4:1 mixture)
- Schlenk flask or similar reaction vessel with a condenser
- Nitrogen or Argon source for inert atmosphere
- Standard laboratory glassware for work-up and purification

Procedure:

- Vessel Preparation (Causality: Catalyst Protection): The reaction vessel is charged with a magnetic stir bar and flame-dried under vacuum, then backfilled with an inert gas (e.g., Argon). This process removes atmospheric oxygen and moisture, which can oxidatively deactivate the Pd(0) catalyst.
- Reagent Addition: To the flask, add **4-Borono-2-(trifluoromethyl)benzoic acid**, 4-bromoanisole, potassium carbonate, and $\text{Pd}(\text{PPh}_3)_4$.
- Solvent Addition (Causality: Solubility and Reaction Rate): A degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) is added via cannula or syringe. The solvent system is chosen to ensure all reagents are soluble, and the presence of water often accelerates the transmetalation step. Degassing (by sparging with argon or freeze-pump-thaw cycles) is crucial to remove dissolved oxygen.
- Base Activation (Causality: Transmetalation Enablement): The base (K_2CO_3) is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species ($[\text{R}-\text{B}(\text{OH})_3]^-$), which readily undergoes transmetalation with the palladium complex.^[7]
- Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) under the inert atmosphere and stirred vigorously. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and water. The aqueous layer is acidified with 1M HCl to protonate the carboxylic acid, then extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl product.

Conclusion

4-Borono-2-(trifluoromethyl)benzoic acid is a high-value chemical tool for researchers at the forefront of drug discovery and materials science. Its meticulously designed structure provides access to novel chemical entities with potentially superior pharmacological profiles, driven by the combined benefits of the trifluoromethyl group and the boronic acid moiety. The compound's reliable performance in robust synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling, ensures its continued and expanding role in the development of next-generation therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jelsciences.com [jelsciences.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Borono-2-(trifluoromethyl)benzoic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1523260#4-borono-2-trifluoromethyl-benzoic-acid-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com